Ethyl 4,6-diaminonicotinate
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Overview
Description
Ethyl 4,6-diaminonicotinate is an organic compound with the molecular formula C8H11N3O2. It is a derivative of nicotinic acid, featuring ethyl ester and diamino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,6-diaminonicotinate can be synthesized through a multi-step process starting from nicotinic acid. The typical synthetic route involves the esterification of nicotinic acid to form ethyl nicotinate, followed by nitration and subsequent reduction to introduce the amino groups at the 4 and 6 positions. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and nitration processes, followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted nicotinates depending on the reagents used.
Scientific Research Applications
Ethyl 4,6-diaminonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,6-diaminonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Ethyl 6-aminonicotinate: Similar structure but with only one amino group.
Ethyl 4-aminonicotinate: Another similar compound with a single amino group at the 4 position.
Uniqueness: Ethyl 4,6-diaminonicotinate is unique due to the presence of two amino groups at specific positions, which can lead to distinct chemical reactivity and biological activity compared to its monoamino counterparts .
Properties
CAS No. |
1378511-09-1 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 4,6-diaminopyridine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H4,9,10,11) |
InChI Key |
FBQMQXDIPMHSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)N |
Origin of Product |
United States |
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